molecular formula C15H13BrClNO4S B1607693 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-92-9

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607693
CAS No.: 680617-92-9
M. Wt: 418.7 g/mol
InChI Key: SHXARFFCJUDZIJ-UHFFFAOYSA-N
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Description

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a bromobenzamido group, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with 2-ethoxybenzene-1-sulfonyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

    Coupling reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides and sulfonate esters.

    Oxidation and reduction: Products vary depending on the specific reaction but can include brominated or debrominated derivatives.

    Coupling reactions:

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the ethoxy and sulfonyl chloride groups.

    2-Ethoxybenzene-1-sulfonyl chloride: Contains the ethoxy and sulfonyl chloride groups but lacks the bromobenzamido group.

    5-(4-Bromobenzamido)-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of both the bromobenzamido and sulfonyl chloride groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-[(4-bromobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXARFFCJUDZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373581
Record name 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-92-9
Record name 5-[(4-Bromobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680617-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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